molecular formula C13H10N2 B6257770 benzo[f]quinolin-5-amine CAS No. 873414-73-4

benzo[f]quinolin-5-amine

Cat. No.: B6257770
CAS No.: 873414-73-4
M. Wt: 194.23 g/mol
InChI Key: YAIZPHHPRUNDJN-UHFFFAOYSA-N
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Description

Benzo[f]quinolin-5-amine is a chemical compound with the molecular formula C13H10N2. It is a derivative of benzo[f]quinoline, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of benzoquinoline derivatives has been explored in various studies. For instance, a study reported the synthesis of benzoquinoline derivatives via Friedländer condensation of aminonaphthalene carbaldehydes . Another study highlighted the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound is characterized by a benzene ring fused with a pyridine moiety, which is a characteristic feature of quinoline derivatives .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . A study reported the synthesis of quinoline derivatives via a one-pot method involving the condensation of primary aryl amine with β-diketone .


Physical and Chemical Properties Analysis

This compound is a derivative of benzo[f]quinoline, which is a yellow crystal or white powder with a characteristic irritating odor . It is sensitive to prolonged exposure to air and is insoluble in water .

Safety and Hazards

Benzo[f]quinolin-5-amine may cause severe local damage to the skin and mucous membranes upon contact. It may also cause serious visual disturbances, eye irritation, and burning of the eyes . When heated to decomposition, it emits toxic fumes .

Future Directions

Quinoline and its derivatives have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous derivatives harnessed via expeditious synthetic approaches . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of benzo[f]quinolin-5-amine can be achieved through a multi-step process involving the condensation of an aldehyde with an amine, followed by cyclization and reduction reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "aniline", "sodium ethoxide", "acetic acid", "sodium borohydride", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 equiv) in ethanol and add sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 1 hour to form the corresponding imine intermediate.", "Step 2: Add aniline (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours to form the desired Schiff base.", "Step 3: Add acetic acid to the reaction mixture to protonate the Schiff base and initiate cyclization. Heat the mixture to reflux for 6 hours to form the benzo[f]quinoline intermediate.", "Step 4: Cool the reaction mixture and add sodium borohydride (1.5 equiv) to reduce the nitro group to an amine. Stir the mixture at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Purify the product by column chromatography to obtain benzo[f]quinolin-5-amine as a yellow solid." ] }

CAS No.

873414-73-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[f]quinolin-5-amine

InChI

InChI=1S/C13H10N2/c14-12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,14H2

InChI Key

YAIZPHHPRUNDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(=CC2=C1)N)N=CC=C3

Purity

95

Origin of Product

United States

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